
tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate
Vue d'ensemble
Description
“tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate” is a chemical compound. It is a starting material and useful component of various pharmaceuticals .
Synthesis Analysis
The synthesis of “tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate” involves palladium-catalyzed cross-coupling reactions . A method for preparing tert-butyl N- ( (1R,2S,5S)-2- ( (2- ( (5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5- (dimethylcarbamoyl)cyclohexyl)carbamate of formula (I), or a salt or solvate thereof, has been described in a patent . This method comprises the steps of a) mixing tert-butyl N- ( (1R,2S,5S)-2-amino-5- (dimethylcarbamoyl) cyclohexyl)carbamate of formula (A) with ethyl 2- ( (5-chloropyridin-2- yl)amino)-2-oxoacetate of formula (B) in an organic solvent; b) mixing a base with the resulting mixture of step (a); and c) stirring the mixture obtained in step (b) .Molecular Structure Analysis
The molecular structure of “tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate” is represented by the linear formula C11H22N2O2 . The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 .Chemical Reactions Analysis
The compound “tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate” is involved in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The compound “tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate” has a molecular weight of 214.31 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Carbocyclic Analogues
The compound is utilized as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides. For instance, a study detailed the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, highlighting its importance in the synthesis of these analogues and providing crystal structure evidence for the substitution pattern on the cyclopentane ring (Ober et al., 2004).
One-Pot Curtius Rearrangement
The compound is also involved in the Curtius rearrangement processes. A mild and efficient one-pot Curtius rearrangement has been reported where the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of specific reagents, leading to the formation of tert-butyl carbamate derivatives in high yields at low temperatures, showcasing the compound's versatility in synthesizing protected amines (Lebel & Leogane, 2005).
Metalation and Alkylation Studies
The tert-butyl carbamate derivatives have been explored for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This study provides insights into the reactivity of such derivatives, demonstrating efficient reactions with various electrophiles and highlighting the compound's utility in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Synthesis of Biologically Active Intermediates
Another study focused on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate as an important intermediate for several biologically active compounds. The study established a rapid synthetic method for this compound, starting from commercially available materials, and optimized the synthetic steps to achieve high overall yields (Zhao et al., 2017).
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666924 | |
| Record name | tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate | |
CAS RN |
445479-01-6 | |
| Record name | tert-Butyl [(1S,2R)-2-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

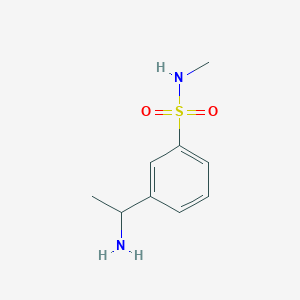
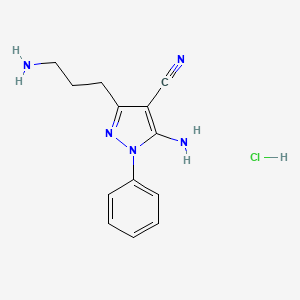
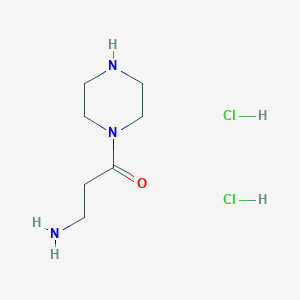
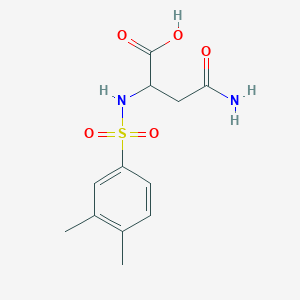
![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)
![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)
![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)
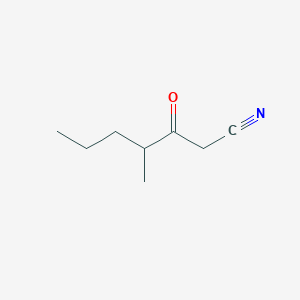
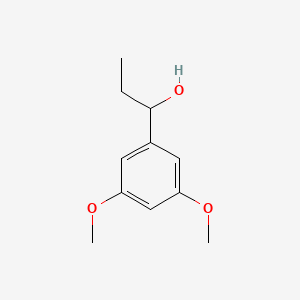
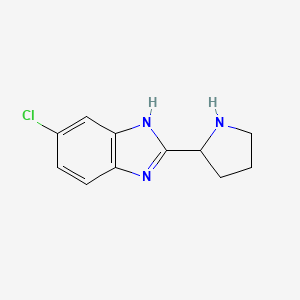
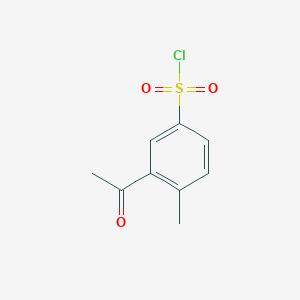

![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)
